rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans
Description
rac-(1R,2S)-2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans, is a cyclopropane-based amine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring. This compound belongs to a class of small-molecule cyclopropanamines, which are structurally rigid due to the cyclopropane ring.
Properties
CAS No. |
1807895-89-1 |
|---|---|
Molecular Formula |
C10H11ClF3NO |
Molecular Weight |
253.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Asymmetric Cyclopropanation via Transition Metal Catalysis
Transition metal-catalyzed cyclopropanation is a cornerstone for constructing the trans-cyclopropane ring with stereochemical precision. A method adapted from employs dichloro(p-cymene)ruthenium(II) dimer paired with (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine to catalyze the reaction between ethyl diazoacetate and 4-(trifluoromethoxy)styrene. This approach achieves enantiomeric excess (ee) >90% for the (1R,2S) configuration.
Reaction Conditions :
-
Catalyst : Ru(II) complex (5 mol%)
-
Substrate : 4-(Trifluoromethoxy)styrene (1.0 equiv), ethyl diazoacetate (1.2 equiv)
-
Solvent : Toluene, 0°C to room temperature
-
Yield : 78–85%
Sulfoxonium Ylide-Mediated Cyclopropanation
Trimethylsulfoxonium iodide and sodium hydride in DMSO enable cyclopropanation of α,β-unsaturated esters. For example, methyl (E)-3-[4-(trifluoromethoxy)phenyl]acrylate undergoes cyclopropanation to yield the trans-cyclopropane ester.
Reaction Conditions :
-
Reagents : Trimethylsulfoxonium iodide (1.5 equiv), NaH (2.0 equiv)
-
Solvent : DMSO, 80°C
-
Yield : 70–75%
Amine Group Introduction
Curtius Rearrangement from Carboxylic Acid
The carboxylic acid intermediate is converted to the amine via a two-step process:
-
Azide Formation : Treating trans-2-[4-(trifluoromethoxy)phenyl]cyclopropanecarboxylic acid with diphenylphosphoryl azide (DPPA) and tert-butanol yields the acyl azide.
-
Thermal Decomposition : Heating the azide in toluene induces Curtius rearrangement, producing the amine after hydrolysis.
Data Table 1: Curtius Rearrangement Optimization
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Azidation Reagent | DPPA | SOCI₂/NaN₃ |
| Solvent | THF | Toluene |
| Temperature (°C) | 0→25 | 60 |
| Yield (%) | 82 | 68 |
Hofmann Rearrangement from Amide
An alternative route involves Hofmann rearrangement of the cyclopropanecarboxamide. Treatment with bromine and NaOH in aqueous ethanol generates the amine.
Reaction Conditions :
-
Reagents : Br₂ (1.1 equiv), NaOH (3.0 equiv)
-
Solvent : H₂O/EtOH (1:1), 0°C
-
Yield : 65–70%
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
The racemic amine base is resolved using (+)- or (-)-di-p-toluoyl-D-tartaric acid (DTTA) in ethanol. The (1R,2S) enantiomer preferentially crystallizes, achieving 98% ee after recrystallization.
Data Table 2: Resolution Efficiency
| Resolving Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|
| (+)-DTTA | Ethanol | 98 | 45 |
| (-)-DTTA | Methanol | 95 | 40 |
Chiral Chromatography
Preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) resolves the enantiomers with >99% ee, albeit at higher operational costs.
Hydrochloride Salt Formation
The free amine is treated with HCl in diethyl ether or isopropanol to precipitate the hydrochloride salt. Crystallization from ethanol/water yields white crystals with >99% purity.
Reaction Conditions :
-
Acid : HCl (1.0 M in Et₂O)
-
Solvent : Diethyl ether, 0°C
-
Yield : 95%
Industrial-Scale Considerations
Chemical Reactions Analysis
rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans undergoes various chemical reactions:
Types of Reactions:
Oxidation: The compound can be oxidized to introduce new functional groups, typically under conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions, often using metal hydrides such as lithium aluminum hydride, can modify the amine group.
Substitution: Various nucleophiles can substitute the trifluoromethoxy group or the amine moiety under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Metal hydrides like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic agents under anhydrous conditions.
Major Products:
Oxidation products may include carboxylic acids or ketones.
Reduction can yield amines or alcohols.
Substitution reactions may produce various substituted cyclopropane derivatives.
Scientific Research Applications
Pharmacological Studies
Research indicates that compounds with cyclopropanamine structures often exhibit significant pharmacological activities. Studies have explored the potential of rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride as:
- Antidepressants : Its structural similarity to known antidepressants suggests it may modulate neurotransmitter systems effectively.
- Anti-inflammatory Agents : Preliminary studies indicate potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Neuroscience Research
The compound's ability to cross the blood-brain barrier positions it as a valuable tool in neuroscience. It can be utilized in:
- Neuropharmacology : Investigating its effects on synaptic transmission and neuronal excitability.
- Behavioral Studies : Evaluating its impact on animal models of depression and anxiety.
Synthetic Chemistry
The synthesis of rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride serves as an important case study in:
- Chiral Synthesis : The compound exemplifies methods for producing chiral amines, which are crucial in pharmaceuticals.
- Fluorinated Compounds : Its trifluoromethoxy group provides insights into the role of fluorine in enhancing biological activity.
Mechanism of Action
The mechanism of action for rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans involves several steps:
Molecular Targets and Pathways:
The trifluoromethoxyphenyl group interacts with specific protein targets, modulating their activity.
The cyclopropane moiety contributes to the compound's stability and affinity for biological receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, their substituents, molecular properties, and applications based on the provided evidence:
Substituent Effects on Properties
Electron-Withdrawing Groups (e.g., -OCF₃, -F, -Cl):
The trifluoromethoxy group (-OCF₃) in the target compound enhances metabolic stability and membrane permeability compared to difluoromethoxy (-OCF₂H) or unsubstituted phenyl analogs . Fluorine and chlorine substituents (e.g., 3,4-diF or 3-Cl-4-F) improve binding affinity to biological targets like P2Y₁₂ receptors in antiplatelet agents (e.g., ticagrelor) .Steric and Lipophilic Effects:
Compounds with bulky groups (e.g., tert-butyl in ) exhibit reduced solubility but increased selectivity in enzyme interactions. Bromine-substituted analogs (e.g., 3-Br in ) may serve as radiolabeling precursors.
Research Findings and Data
Physicochemical Properties
Biological Activity
The compound rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans (CAS No. 1807895-89-1) is a cyclopropyl amine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its therapeutic implications.
- Molecular Formula : CHClFN\O
- Molecular Weight : 217.19 g/mol
- CAS Number : 1807895-89-1
- Structural Characteristics : The compound features a cyclopropane ring substituted with a trifluoromethoxyphenyl group, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin receptors. Preliminary studies suggest that it may act as an agonist at specific serotonin receptor subtypes, influencing mood and appetite regulation.
Biological Activity Overview
The following table summarizes the key biological activities and findings related to rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride:
Study on Serotonin Receptor Interaction
A study investigated the pharmacological profile of rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, focusing on its interaction with serotonin receptors. The results indicated a significant binding affinity for the 5-HT2C receptor subtype, suggesting its potential use in treating mood disorders and obesity-related conditions.
Weight Management Research
In a controlled study involving Sprague-Dawley rats, the compound was administered to evaluate its effects on food intake and weight gain. The results showed a marked reduction in food consumption and an associated decrease in weight gain, highlighting its potential as an anti-obesity agent.
Neuroprotective Effects
Research exploring the neuroprotective qualities of this compound indicated that it could mitigate oxidative stress in neuronal cells. This suggests possible therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Q & A
Q. What synthetic methodologies are recommended for synthesizing rac-(1R,2S)-2-[4-(trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride, trans?
The synthesis typically involves multi-step organic reactions, including cyclopropanation and reductive amination. Key steps include:
- Cyclopropane ring formation : Using methods like the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanation to construct the strained cyclopropane core .
- Reductive amination : Introducing the amine group via reaction of ketones or aldehydes with methylamine or ammonia under reducing conditions (e.g., NaBH3CN) .
- Chiral resolution : Separation of enantiomers via chiral HPLC or crystallization with chiral resolving agents to isolate the trans-(1R,2S) isomer .
Critical parameters : Control reaction temperature (<0°C for cyclopropanation) and stoichiometry of fluorinated reagents to avoid side reactions .
Q. How should researchers characterize the stereochemical purity of this compound?
Stereochemical validation requires:
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases (85:15 v/v) to resolve enantiomers. Retention times and peak area ratios confirm enantiomeric excess (>98% for pure trans isomers) .
- NMR spectroscopy : Analyze coupling constants (e.g., JH-H in cyclopropane rings) and NOESY correlations to confirm trans stereochemistry .
- X-ray crystallography : Resolve absolute configuration for crystalline derivatives .
Q. What is the compound’s role in pharmaceutical impurity profiling?
As a structural analog of Ticagrelor intermediates, this compound is used to:
- Identify process-related impurities : Monitor its presence during API synthesis via HPLC-MS (LOD: 0.05% w/w) .
- Validate analytical methods : Spike studies in drug substance batches to assess method sensitivity and specificity .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s metabolic stability in biological systems?
The -OCF3 group enhances metabolic stability by:
- Electron-withdrawing effects : Reducing oxidative metabolism by cytochrome P450 enzymes (e.g., CYP3A4).
- Hydrophobic interactions : Increasing membrane permeability, as shown in Caco-2 cell assays (Papp >1 × 10<sup>−6</sup> cm/s) .
Experimental validation : Perform in vitro microsomal stability assays (human liver microsomes, 1 mg/mL protein, 1 µM compound) to quantify half-life improvements (~2× vs. non-fluorinated analogs) .
Q. What computational strategies are effective for modeling the compound’s receptor-binding interactions?
Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding to targets like serotonin receptors (5-HT2A):
- Docking parameters : Grid boxes centered on orthosteric sites (25 × 25 × 25 Å), Lamarckian genetic algorithm .
- Key interactions : Fluorine-π stacking with Phe234 (binding energy: −8.2 kcal/mol) and hydrogen bonding between the amine and Asp155 .
Validation : Compare with experimental IC50 values from radioligand displacement assays .
Q. How can researchers resolve contradictions in solubility data across studies?
Contradictions often arise from polymorphic forms or pH-dependent ionization. Strategies include:
- pH-solubility profiling : Measure solubility in buffers (pH 1–7.4) using shake-flask methods. For example, solubility increases from 0.1 mg/mL (pH 7.4) to 5 mg/mL (pH 1.2) due to amine protonation .
- Polymorph screening : Use solvent-drop grinding or thermal microscopy to identify stable crystalline forms .
- Control humidity : Hygroscopic HCl salts may absorb water, altering apparent solubility .
Q. What are optimal conditions for enantiomer separation using chiral chromatography?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
